molecular formula C26H55N2O7P B163682 Metilcarbamil PAF CAS No. 91575-58-5

Metilcarbamil PAF

Número de catálogo: B163682
Número CAS: 91575-58-5
Peso molecular: 538.7 g/mol
Clave InChI: FNFHZBKBDFRYHS-RUZDIDTESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methylcarbamyl PAF C-16 is a stable analog of PAF C-16 with a half-life greater than 100 minutes in platelet poor plasma due to its resistance to degradation by PAF-AH. It is nearly equipotent with PAF C-16 in its ability to induce platelet aggregation both in isolated platelets and in platelet-rich plasma. In NRK-49 cells overexpressing the PAF receptor, both PAF C-16 and methylcarbamyl PAF C-16 cause the induction of c-myc and c-fos and the activation of mitogen-activated protein kinase. Methylcarbamyl PAF C-16 induces G1 phase cell cycle arrest, suggesting a potential role for PAF in the inhibition of oncogenic transformation.

Aplicaciones Científicas De Investigación

Immunological Applications

Methylcarbamyl PAF has been shown to influence immune responses significantly. Research indicates that mc-PAF can stimulate the activation of platelets and attract various immune cells such as macrophages and neutrophils. For instance, studies have demonstrated that mc-PAF mediates systemic immunosuppression through mast cell PAF receptors (PAFR), which play a crucial role in modulating host immunity during inflammatory responses .

Case Study: Systemic Immunosuppression

  • Objective : To evaluate the effects of mc-PAF on immune cell behavior.
  • Findings : mc-PAF was found to be both necessary and sufficient to mediate immunosuppressive effects, indicating its potential as a therapeutic target in conditions characterized by excessive inflammation .

Oncological Applications

In oncology, mc-PAF has been investigated for its role in cancer cell behavior and tumor progression. It has been observed that mc-PAF can enhance the motility of breast cancer cells and disrupt normal cellular architecture, which is critical in the context of tumor metastasis.

Case Study: Breast Cancer Cell Transformation

  • Objective : To assess the impact of mc-PAF on breast cancer cell lines.
  • Findings : Treatment with mc-PAF resulted in significant alterations in cell morphology and increased motility in MCF10A breast acinar cultures. The study highlighted the activation of oncogenic signaling pathways, suggesting that mc-PAF may facilitate tumor progression .

Neurobiological Applications

Methylcarbamyl PAF also plays a role in neurobiology, particularly in neuronal migration and synaptic plasticity. Research indicates that mc-PAF can influence granule cell migration in developing neural tissues.

Case Study: Neuronal Migration

  • Objective : To investigate the effects of mc-PAF on granule cell migration.
  • Findings : Exposure to mc-PAF resulted in a dose-dependent decrease in granule cell migration from reaggregate clusters, suggesting potential implications for developmental neurobiology .

Pharmacological Applications

The pharmacological properties of mc-PAF have led to its exploration as a potential therapeutic agent. Its stability compared to natural PAF makes it an attractive candidate for drug development aimed at treating diseases associated with dysregulated PAF signaling.

Data Table: Comparative Stability and Effects of mc-PAF vs. PAF

CompoundStability (Half-life)Platelet Aggregation PotencyImmunosuppressive Effect
Methylcarbamyl PAF>100 minutesHighStrong
Platelet Activating Factor<30 minutesModerateVariable

Mecanismo De Acción

Target of Action

Methylcarbamyl PAF, also known as Methylcarbamyl PAF C-16, C-PAF (Carbamyl-PAF), or 1-O-HEXADECYL-2-N-METHYLCARBAMYL-SN-GLYCERO-3-PHOSPHOCHOLINE, is a non-hydrolyzable platelet-activating factor (PAF) analog . Its primary targets are platelets and endothelial cells . It plays a significant role in inducing platelet aggregation and vascular VEGF expression in cord endothelial cells .

Mode of Action

Methylcarbamyl PAF interacts with its targets by binding to the PAF receptor, which is overexpressed in certain cells like NRK-49 . This interaction leads to the induction of c-Myc and c-fos and the activation of mitogen-activated protein kinase . It also alters the mitochondrial membrane .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It induces the expression of vascular endothelial growth factor (VEGF) in cord endothelial cells, which is a key player in angiogenesis . Additionally, it activates the mitogen-activated protein kinase pathway, which is involved in cellular proliferation and differentiation .

Pharmacokinetics

Methylcarbamyl PAF C-16 is a stable analog of PAF C-16 with a half-life greater than 100 minutes in platelet-poor plasma due to its resistance to degradation by PAF-AH . This stability contributes to its bioavailability and efficacy.

Result of Action

The action of Methylcarbamyl PAF results in several molecular and cellular effects. It causes fetal and placental growth restriction . It also induces G1 phase cell cycle arrest, suggesting a potential role for PAF in the inhibition of oncogenic transformation .

Action Environment

The action, efficacy, and stability of Methylcarbamyl PAF can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its bioavailability . More research is needed to fully understand how other environmental factors might influence its action.

Actividad Biológica

Methylcarbamyl platelet-activating factor (mc-PAF) is a non-hydrolyzable analog of platelet-activating factor (PAF), a potent phospholipid mediator involved in various biological processes, including inflammation, thrombosis, and cell signaling. This article explores the biological activity of mc-PAF, highlighting its mechanisms of action, effects on different cell types, and potential therapeutic applications.

  • Chemical Name : Methylcarbamyl PAF
  • Molecular Formula : C₁₈H₃₉N₂O₇P
  • Molecular Weight : 538.7 Da
  • Structure : mc-PAF retains the essential features of PAF but is designed to resist hydrolysis, enhancing its stability in biological systems.

1. Receptor Activation

mc-PAF exerts its biological effects primarily through the activation of PAF receptors (PAFR). These receptors are G-protein coupled receptors (GPCRs) that mediate various cellular responses, including:

  • Platelet aggregation
  • Inflammatory responses
  • Smooth muscle contraction

Studies have demonstrated that mc-PAF can significantly increase intracellular calcium levels and activate downstream signaling pathways, leading to various physiological effects .

2. Influence on Apoptosis

Research indicates that mc-PAF plays a role in apoptosis, particularly in corneal myofibroblasts. In a study involving porcine corneal myofibroblasts, treatment with mc-PAF induced apoptosis in a dose-dependent manner. When combined with tumor necrosis factor-alpha (TNF-α), mc-PAF exhibited a synergistic effect, enhancing apoptosis rates significantly compared to either agent alone . This suggests that mc-PAF may be involved in wound healing processes by regulating cell survival.

1. Neuronal Effects

mc-PAF has been shown to induce cytoskeletal rearrangements in neurons, affecting microtubules and F-actin structures. This activity can lead to changes in neurite shape and could have implications for neuronal growth and repair processes .

2. Inflammatory Responses

The compound also enhances inflammatory responses through the priming effect of lipopolysaccharides (LPS). In macrophages treated with LPS followed by mc-PAF stimulation, there was a notable increase in acetyltransferase activity, indicating that mc-PAF can potentiate inflammatory signaling pathways .

3. Vascular Effects

In endothelial cells, mc-PAF has been linked to increased expression of vascular endothelial growth factor (VEGF), suggesting its role in angiogenesis. This effect is particularly relevant in the context of fetal and placental development where vascularization is crucial .

Case Studies

StudyCell TypeTreatmentFindings
Corneal Myofibroblastsmc-PAF + TNF-αSynergistic apoptosis induction (42%-86% cell death)
MacrophagesLPS + mc-PAFEnhanced acetyltransferase activity; priming effect observed
Neuronsmc-PAFInduced cytoskeletal rearrangements affecting neurite morphology

Propiedades

IUPAC Name

[(2R)-3-hexadecoxy-2-(methylcarbamoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H55N2O7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-32-23-25(35-26(29)27-2)24-34-36(30,31)33-22-20-28(3,4)5/h25H,6-24H2,1-5H3,(H-,27,29,30,31)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFHZBKBDFRYHS-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H55N2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91575-58-5
Record name 1-O-Hexadecyl-2-N-methylcarbamol -sn-glycerol-3-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091575585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methylcarbamyl PAF
Reactant of Route 2
Reactant of Route 2
methylcarbamyl PAF
Reactant of Route 3
Reactant of Route 3
methylcarbamyl PAF
Reactant of Route 4
Reactant of Route 4
methylcarbamyl PAF
Reactant of Route 5
Reactant of Route 5
methylcarbamyl PAF
Reactant of Route 6
methylcarbamyl PAF
Customer
Q & A

Q1: What is methylcarbamyl PAF (mc-PAF) and how does it differ from platelet-activating factor (PAF)?

A1: Methylcarbamyl PAF (mc-PAF) is a synthetic, non-hydrolyzable analog of the naturally occurring phospholipid mediator, platelet-activating factor (PAF). [, ] While PAF is rapidly metabolized by enzymes like PAF-acetylhydrolase (PAF-AH), mc-PAF resists this degradation, leading to prolonged biological activity. [, ] This makes mc-PAF a valuable tool for studying the mechanisms and downstream effects of PAF signaling.

Q2: How does mc-PAF interact with cells to exert its biological effects?

A2: Mc-PAF, like PAF, primarily exerts its effects by binding to a specific G protein-coupled receptor known as the PAF receptor. [, , ] This binding initiates a signaling cascade that can vary depending on the cell type but often involves the activation of intracellular messengers like calcium ions and protein kinases. [, ]

Q3: What are some of the biological processes that mc-PAF has been shown to influence in research settings?

A3: Studies have demonstrated that mc-PAF can induce a variety of cellular responses including:

  • Long-term potentiation in rat medial vestibular nuclei: Mc-PAF contributes to the full expression phase of vestibular long-term potentiation and is associated with increased glutamate release. []
  • Downregulation of PAF receptor gene expression: Prolonged exposure to mc-PAF leads to a reduction in the number of PAF receptors in human promonocytic U937 cells, likely through transcriptional regulation. []
  • Stimulation of prostaglandin E2 (PGE2) production: Mc-PAF induces PGE2 release from astrocyte-enriched cortical cell cultures, suggesting a role in inflammatory processes within the brain. []
  • Apoptosis in corneal myofibroblasts: Mc-PAF acts synergistically with tumor necrosis factor-alpha (TNF-alpha) to induce apoptosis in corneal myofibroblasts, a process potentially relevant to corneal wound healing. []
  • Cell death in hippocampal cell line under ischemia/reperfusion: Mc-PAF exacerbates apoptosis in a hippocampal cell line subjected to conditions mimicking ischemia/reperfusion injury. []
  • Negative effects on heart function: In isolated rat hearts, mc-PAF mimics the acute cardiovascular response to lipopolysaccharide (LPS), suggesting a role in the immediate cardiac effects of LPS. []

Q4: Can the effects of mc-PAF be blocked?

A4: Yes, the effects of mc-PAF can be blocked by PAF receptor antagonists. For example, BN 50739, WEB 2170, and SRI-63675 have all demonstrated the ability to inhibit mc-PAF-induced responses in various experimental models. [, , ] The specific antagonist used and its efficacy can vary depending on the cell type and biological process under investigation.

Q5: What is the significance of mc-PAF in studying PAF signaling and related diseases?

A5: As a stable and potent PAF receptor agonist, mc-PAF is an invaluable tool for dissecting the complex roles of PAF in both physiological and pathological conditions. By utilizing mc-PAF in experimental models, researchers can gain deeper insights into:

  • The potential of targeting the PAF receptor for therapeutic intervention in these conditions. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.